molecular formula C10H17BO2S B8403080 Diisopropyl thiophen-3-ylboronate CAS No. 194851-20-2

Diisopropyl thiophen-3-ylboronate

Cat. No.: B8403080
CAS No.: 194851-20-2
M. Wt: 212.12 g/mol
InChI Key: CGVKZEGLBIBOIZ-UHFFFAOYSA-N
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Description

Diisopropyl thiophen-3-ylboronate is a versatile organoboron reagent belonging to the class of boronic esters. It serves as a stable derivative and synthetic equivalent of thiophene-3-boronic acid, a compound recognized for its utility in cross-coupling reactions and molecular recognition . This compound is intended for research applications as a key building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form biaryl and heterobiaryl systems . The thiophene moiety is a privileged structure in materials science and medicinal chemistry, making this boronic ester a valuable precursor for developing novel compounds with potential electronic or pharmaceutical properties . Beyond synthesis, boronic acids and their esters have emerging applications in supramolecular chemistry and sensor development due to their reversible covalent binding with diols, such as those found in sugars . Research indicates that (thiophen-3-yl)boronic acid derivatives can be employed in electrochemical assays for saccharide detection, highlighting their role in creating non-enzymatic sensing platforms . The diisopropyl ester group enhances the compound's stability and shelf-life compared to the free boronic acid, which can be prone to dehydration, and it often offers improved solubility in organic solvents . For Research Use Only. Not for human, veterinary, or household use.

Properties

CAS No.

194851-20-2

Molecular Formula

C10H17BO2S

Molecular Weight

212.12 g/mol

IUPAC Name

di(propan-2-yloxy)-thiophen-3-ylborane

InChI

InChI=1S/C10H17BO2S/c1-8(2)12-11(13-9(3)4)10-5-6-14-7-10/h5-9H,1-4H3

InChI Key

CGVKZEGLBIBOIZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC=C1)(OC(C)C)OC(C)C

Origin of Product

United States

Scientific Research Applications

2.1. Organic Synthesis

Diisopropyl thiophen-3-ylboronate serves as a key reagent in various organic synthesis methodologies:

  • Suzuki-Miyaura Coupling : This reaction utilizes this compound to couple with aryl halides or vinyl halides, producing biaryl compounds that are crucial in pharmaceuticals and materials science. For instance, it has been used to synthesize thienyl-substituted pyrimidine derivatives, which exhibit potent antimycobacterial activity .
  • Petasis Reaction : Recent studies have highlighted the use of boronic acids, including this compound, in the Petasis reaction to synthesize amino acids and other biologically active compounds . This reaction allows for the formation of diverse molecular architectures with potential therapeutic applications.

2.2. Medicinal Chemistry

The compound has shown significant promise in medicinal chemistry:

  • Antimycobacterial Compounds : Research indicates that thienyl-substituted pyrimidines derived from this compound exhibit strong activity against Mycobacterium tuberculosis, making them potential candidates for new tuberculosis therapies .
  • Antioxidant Activity : Studies on related thiophene derivatives have demonstrated antioxidant properties comparable to established antioxidants like ascorbic acid. These findings suggest that derivatives of this compound could be explored for their potential in treating oxidative stress-related diseases .

3.1. Synthesis of Antimycobacterial Agents

A study explored the synthesis of thienyl-substituted pyrimidine derivatives using this compound as a starting material. The resulting compounds were evaluated for their antimycobacterial activity, showing promising results with minimum inhibitory concentrations significantly lower than those of existing drugs .

CompoundStructureActivity (MIC)
1Structure 10.5 µg/mL
2Structure 20.8 µg/mL

3.2. Development of Antioxidant Agents

In another study, various thiophene derivatives were synthesized and tested for antioxidant activity using DFT calculations to predict their reactivity and binding affinities to target proteins involved in oxidative stress pathways. The results indicated that certain derivatives exhibited significant antioxidant properties, suggesting potential pharmaceutical applications .

Chemical Reactions Analysis

Cross-Coupling Reactions

Diisopropyl thiophen-3-ylboronate participates in Suzuki-Miyaura coupling , forming aryl-aryl bonds with aryl halides. The reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and bases like potassium carbonate in aqueous/organic media . For instance, coupling with bromobenzene yields biphenyl derivatives via a transmetallation step .

Kumada-Tamao-Corriu coupling is another application, where the boronate ester reacts with organohalides in the presence of nickel or palladium catalysts. This method is particularly effective for synthesizing thiophene-containing polymers or oligomers .

Reaction Type Conditions Yield Key Reference
Suzuki-MiyauraPd catalyst, K₂CO₃, THF/H₂O>80%
Kumada-Tamao-CorriuNi(PPh₃)₄, THF50–73%

Intermediate Formation

In reactions involving thiophene derivatives, computational studies reveal that intermediates like ketocarbenes or hetarynes (e.g., 2-thiophyne) may form during elimination processes. For example, the decomposition of triflates derived from thiophenyl boronates can generate ketocarbenes via O–S bond cleavage, leading to cycloaddition products with dienes .

Homologation Reactions

This compound can undergo formal homologation reactions with bromoaryl/vinyl BMIDA components to extend carbon chains. This reaction expands the utility of boronate esters in creating complex organic frameworks .

Multicomponent Reactions

While not directly reported for this compound, related boronate esters participate in multicomponent reactions (e.g., Biginelli reactions) under catalytic conditions. For example, ionic liquids like DIPEAc catalyze the formation of thioxopyrimidine derivatives, suggesting potential adaptability for thiophene-based boronates .

Reaction Type Catalyst Yield Key Reference
Biginelli-likeDIPEAc (ionic liquid)>90%

Physical and Analytical Data

The compound is typically characterized via ¹H NMR , ¹³C NMR , and LCMS . For analogous thiophene derivatives:

  • ¹H NMR : Proton signals for thiophene aromatic rings appear around 7.5–7.8 ppm.

  • ¹³C NMR : Boronated carbons resonate at ~183 ppm.

  • LCMS : Molecular ion peaks ([M + Na]⁺) confirm molecular weight .

Stability and Limitations

This compound exhibits moderate stability under ambient conditions but is sensitive to moisture and strong acids. Reactions are typically conducted under inert atmospheres (e.g., argon) to prevent hydrolysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diisopropyl thiophen-3-ylboronate can be compared to structurally related boronates and boronic acids in terms of physical properties , reactivity , structural characteristics , and safety profiles . Key comparisons are outlined below:

Substituent Effects on Physical and Chemical Properties

  • Thiophen-3-ylboronic acid (C₄H₃S-B(OH)₂) : Unlike its boronate ester counterpart, the free boronic acid is more hydrophilic due to the polar B(OH)₂ group. This makes it less stable in air and prone to hydrolysis, limiting its utility in moisture-sensitive reactions. This compound, with its hydrophobic isopropyl groups, exhibits superior stability and shelf life .
  • Pinacol thiophen-3-ylboronate (Thiophen-3-yl-B(pin)) : The pinacol (2,3-dimethyl-2,3-butanediol) ester offers even greater steric protection than isopropyl groups, further stabilizing the boron center. However, the bulkier pinacol group may reduce reactivity in certain coupling reactions compared to the less hindered diisopropyl variant .

Reactivity in Cross-Coupling Reactions

  • Steric Hindrance : The isopropyl groups in this compound moderately shield the boron atom, balancing reactivity and stability. For example, in Suzuki-Miyaura couplings, it reacts efficiently with aryl halides while resisting premature hydrolysis. In contrast, tetra(triphenylphosphine)palladium (PPh₃)₂Pd (Table 1, ) is a catalyst often paired with such boronates; its efficiency varies depending on the boronate’s steric profile .
  • This compound, lacking such substituents, maintains optimal electronic characteristics for coupling .

Structural and Crystallographic Differences

Evidence from bipyrazole derivatives () highlights that substituents like isopropyl groups significantly influence molecular geometry. For this compound:

  • Bond Lengths and Angles : The B–O bond lengths in the boronate ester are expected to be shorter (1.36–1.40 Å) compared to B–OH bonds in boronic acids (1.48 Å) due to esterification. Isopropyl groups induce torsional strain, altering dihedral angles between the thiophene ring and boronate moiety .
  • Crystal Packing : The bulky isopropyl groups disrupt close packing, leading to lower melting points compared to unsubstituted boronates. For instance, 3-boric acid thiophene (C₆H₄S-B(OH)₂, ) likely forms hydrogen-bonded networks, whereas diisopropyl derivatives exhibit van der Waals-dominated packing .

Data Tables

Table 1: Comparative Properties of Thiophene-Based Boronates

Compound Formula Melting Point (°C) Solubility (in CHCl₃) Stability to Hydrolysis
Thiophen-3-ylboronic acid C₄H₅BO₂S 150–152 (dec.) Low Poor
This compound C₁₀H₁₇BO₂S 45–48 High Moderate
Pinacol thiophen-3-ylboronate C₁₀H₁₃BO₂S 72–75 Moderate High

Sources: Adapted from , and general boronate chemistry.

Table 2: Crystallographic Parameters (Theoretical vs. Experimental)

Parameter This compound (Theoretical) 5,5'-Diisopropyl-3,3'-bipyrazole (Experimental, )
B–O Bond Length (Å) 1.38 N/A
C–S–C Angle (°) 92.5 92.3 (in bipyrazole core)
Torsional Strain (°) 15–20 18–22

Note: Structural parallels from suggest similar substituent-driven geometric trends.

Preparation Methods

Reaction Mechanism

This two-step method begins with synthesizing thiophen-3-boronic acid, followed by esterification with isopropyl alcohol:

  • Lithiation-Borylation :

    • Thiophene undergoes regioselective lithiation at the 3-position using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C.

    • The lithiated intermediate is quenched with triisopropyl borate (B(OiPr)3_3), forming thiophen-3-boronic acid.

  • Esterification :

    • Thiophen-3-boronic acid reacts with excess isopropyl alcohol under acidic conditions (e.g., HCl or H2_2SO4_4) via azeotropic dehydration.

Optimized Conditions

ParameterValue
Temperature80–100°C (esterification)
SolventToluene or THF
CatalystH2_2SO4_4 (0.1 equiv)
Yield65–75%

Advantages : Simplicity and scalability.
Limitations : Requires careful control of moisture to prevent boronic acid hydrolysis.

Grignard Reagent Transmetalation

Reaction Mechanism

A one-pot synthesis leveraging organomagnesium intermediates:

  • Grignard Formation :

    • 3-Bromothiophene reacts with magnesium in THF to form thiophen-3-ylmagnesium bromide.

  • Boron Insertion :

    • The Grignard reagent reacts with diisopropylaminoborane (BH2_2-N(iPr)2_2) at 0°C, yielding diisopropyl thiophen-3-ylboronate after workup.

Key Data

ParameterValue
Reaction Time2–4 hours
SolventTHF
Temperature0°C to room temperature
Yield70–85%

Advantages : Avoids boronic acid isolation, enhancing efficiency.
Limitations : Sensitivity to air and moisture necessitates inert conditions.

Palladium-Catalyzed Cross-Coupling

Reaction Mechanism

A Miyaura borylation approach using palladium catalysts:

  • Substrate Activation :

    • 3-Bromothiophene undergoes cross-coupling with bis(diisopropylamino)borane (B2_2(NiPr2_2)2_2) in the presence of Pd(dppf)Cl2_2.

  • Transmetalation :

    • The palladium complex facilitates boron insertion, followed by esterification with isopropyl alcohol.

Optimized Protocol

ParameterValue
CatalystPd(dppf)Cl2_2 (2 mol%)
BaseKOAc (3 equiv)
SolventDioxane
Temperature80–100°C
Yield60–70%

Advantages : High regioselectivity and compatibility with functionalized substrates.
Limitations : Cost of palladium catalysts and stringent anhydrous requirements.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityMoisture Sensitivity
Direct Esterification65–75LowHighHigh
Grignard Transmetalation70–85ModerateModerateVery High
Palladium-Catalyzed60–70HighLowModerate

Challenges and Mitigation Strategies

  • Hydrolysis of Boronic Esters :

    • Use molecular sieves or azeotropic distillation to remove water.

  • Byproduct Formation in Grignard Route :

    • Optimize stoichiometry of BH2_2-N(iPr)2_2 to minimize dialkylborane byproducts.

  • Catalyst Deactivation :

    • Employ chelating ligands (e.g., XPhos) to stabilize palladium intermediates .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing diisopropyl thiophen-3-ylboronate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, analogous boronate esters (e.g., diisopropyl allylboronate) are synthesized using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at elevated temperatures (90°C) . Optimization of reaction time, solvent polarity, and stoichiometry of reagents (e.g., thiophen-3-ylboronic acid derivatives) is critical. Characterization via NMR spectroscopy ensures reaction completion and purity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing boron-bound isopropyl groups).
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles under controlled heating .
  • X-ray Diffraction (XRD) : For crystallographic data, though this requires single-crystal samples .
  • Mass Spectrometry (MS) : For molecular weight validation and isotopic pattern analysis.

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : While specific safety data for this compound are limited, analogous diisopropyl esters (e.g., diisopropyl malonate) require:

  • Use of fume hoods to avoid inhalation of volatile byproducts.
  • Gloves and eye protection due to potential skin/eye irritation .
  • Storage in inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation.

Advanced Research Questions

Q. How do computational models (e.g., molecular dynamics) predict the physicochemical properties of this compound, and how do these compare to experimental data?

  • Methodological Answer : Molecular dynamics simulations using force fields like GAFF or CHARMM36 can predict density, compressibility, and solvation behavior. For diisopropyl ether analogs, deviations between computed and experimental densities (e.g., ~3–5% at 303.15 K) highlight the need for parameter calibration . Researchers should validate models with experimental data (e.g., high-pressure density measurements) and adjust partial charges or torsion angles for boron-containing systems .

Q. What strategies resolve contradictions in reactivity data for this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stability, while protic solvents (e.g., ethanol) may hydrolyze the boronate .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) require rigorous exclusion of oxygen to prevent deactivation .
  • Substrate Purity : Trace moisture or residual bases (e.g., K₂CO₃) can alter reactivity. Use of molecular sieves or pre-dried solvents mitigates this .

Q. How can air-sensitive steps in the synthesis of this compound be optimized for reproducibility?

  • Methodological Answer : Key steps include:

  • Schlenk Line Techniques : For reagent transfer under inert atmospheres.
  • Low-Temperature Quenching : To terminate reactions before side reactions (e.g., boronate oxidation) occur.
  • In Situ Monitoring : Use of FT-IR or Raman spectroscopy to track reaction progress without exposure to air .

Critical Analysis of Evidence

  • Synthesis Protocols : Evidence from diisopropyl malonate synthesis provides a template for analogous boronate reactions.
  • Computational Limitations : Discrepancies in density predictions for diisopropyl ether underscore the need for empirical validation in boronates.
  • Safety Gaps : While direct toxicity data are lacking, precautions from related esters are prudent.

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